molecular formula C16H19N3O3 B2507721 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(pyridin-3-yl)acetamide CAS No. 2034591-01-8

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(pyridin-3-yl)acetamide

Cat. No. B2507721
CAS RN: 2034591-01-8
M. Wt: 301.346
InChI Key: GSYYOHGTDKYVBC-UHFFFAOYSA-N
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Description

The compound "N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(pyridin-3-yl)acetamide" is a chemically synthesized molecule that may be related to various acetamide derivatives studied for their biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their potential as kappa-opioid agonists, anticancer agents, and antiallergic agents. These studies suggest a broad interest in acetamide derivatives for their therapeutic potential .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the formation of an amide bond between an acyl group and an amine. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides involved exploring variations in N-acyl, N-alkyl, and amino functions to optimize biological activity as kappa-opioid agonists . Similarly, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides was achieved through indolization under Fischer conditions, followed by the Japp-Klingemann method and subsequent amidification . These methods could potentially be applied or adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. For example, the introduction of substituted-aryl groups at specific positions of the ethyl linking moiety has been shown to yield potent compounds with significant biological effects . The molecular structures of some acetamide derivatives have been confirmed by X-ray crystallography, which is an essential tool for understanding the three-dimensional arrangement of atoms within a molecule .

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including oxidation. The oxidation reactivity of 2-(pyridin-2-yl)-N,N-diphenylacetamides has been studied, with different oxidants producing a variety of products characterized by spectroscopic methods . These reactions are important for modifying the chemical properties of the compounds and potentially enhancing their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the compounds' suitability in biological applications. For instance, the cytotoxicity of novel acetamide derivatives on various cancer cell lines has been evaluated, with some compounds showing high potency . The physical and chemical properties of these compounds would have been critical factors in their biological evaluations.

Scientific Research Applications

Environmental Stress Mitigation in Horticulture

Melatonin, a compound with some structural similarity to the chemical due to its role as a signaling molecule, has been extensively studied for its protective effects against environmental stresses in horticultural crops. Melatonin (N-acetyl-5-methoxytryptamine) is known for its ability to enhance plant tolerance against a variety of environmental challenges, including cold, drought, salt stress, and heavy metal toxicity. It achieves these effects through direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), enhancing the activity of antioxidant enzymes, and modulating signaling pathways related to stress responses (Bose & Howlader, 2020).

Therapeutic Mechanisms of Ketamine

Ketamine, an arylcyclohexylamine with a complex pharmacological profile, provides insights into the therapeutic mechanisms of related compounds. While the structure of "N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(pyridin-3-yl)acetamide" is not identical, studying ketamine's mechanisms can shed light on the potential applications of structurally related compounds. Ketamine and its metabolites have been shown to exert analgesic, anti-inflammatory, and antidepressant effects, which are attributed to their action on N-methyl-D-aspartate (NMDA) receptors and other targets within the central nervous system. This multifaceted action suggests that compounds with similar structural features may also have diverse therapeutic applications (Zanos et al., 2018).

properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-12-8-14(22-2)10-16(21)19(12)7-6-18-15(20)9-13-4-3-5-17-11-13/h3-5,8,10-11H,6-7,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYYOHGTDKYVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)CC2=CN=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(pyridin-3-yl)acetamide

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